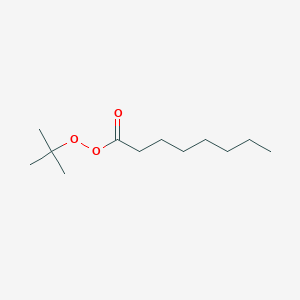

tert-Butyl octaneperoxoate

Vue d'ensemble

Description

Tert-Butyl octaneperoxoate is a highly reactive organic compound that belongs to the class of organic peroxides. It is commonly used as a radical initiator in various chemical reactions, including polymerization, oxidation, and cross-linking. The compound is known for its high thermal stability, making it a popular choice for industrial applications. In

Mécanisme D'action

Tert-Butyl octaneperoxoate acts as a radical initiator, which means that it can initiate polymerization reactions by generating free radicals. The compound undergoes homolytic cleavage to form tert-butyl and octanoyl radicals, which then react with monomers to form polymer chains. The reaction is typically carried out under controlled conditions to ensure a high degree of selectivity and yield.

Biochemical and Physiological Effects:

This compound is not commonly used in biochemical or physiological studies, as it is highly reactive and can cause damage to biological systems. However, some studies have shown that exposure to the compound can cause skin irritation and respiratory problems, especially if it is inhaled or comes into contact with the skin.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using tert-Butyl octaneperoxoate in lab experiments is its high thermal stability, which makes it a reliable radical initiator for various chemical reactions. The compound is also relatively easy to handle and store, making it a popular choice for industrial applications. However, the compound is highly reactive and can cause safety concerns if not handled properly. It is also relatively expensive, which can limit its use in some lab experiments.

Orientations Futures

There are several future directions for research on tert-Butyl octaneperoxoate, including:

1. Development of new synthesis methods that are more efficient and cost-effective.

2. Investigation of the compound's potential as a radical initiator for new types of polymerization reactions.

3. Exploration of the compound's potential as a catalyst for organic synthesis reactions.

4. Study of the compound's safety profile and potential environmental impact.

5. Development of new applications for the compound in the fields of material science and nanotechnology.

Conclusion:

This compound is a highly reactive organic compound that has a wide range of scientific research applications. It is commonly used as a radical initiator in various chemical reactions, including polymerization, oxidation, and cross-linking. The compound is known for its high thermal stability and relatively easy handling, but it can also pose safety concerns if not handled properly. Future research on the compound will likely focus on developing new synthesis methods, exploring new applications, and investigating its safety profile.

Applications De Recherche Scientifique

Tert-Butyl octaneperoxoate has a wide range of scientific research applications, including in the fields of polymer chemistry, material science, and organic synthesis. It is commonly used as a radical initiator in the polymerization of various monomers, including styrene, acrylates, and methacrylates. The compound is also used in the synthesis of various organic compounds, including ketones, alcohols, and acids.

Propriétés

| 13467-82-8 | |

Formule moléculaire |

C12H24O3 |

Poids moléculaire |

216.32 g/mol |

Nom IUPAC |

tert-butyl octaneperoxoate |

InChI |

InChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3 |

Clé InChI |

BWSZXUOMATYHHI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OOC(C)(C)C |

SMILES canonique |

CCCCCCCC(=O)OOC(C)(C)C |

| 13467-82-8 | |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.